

Application Notes and Protocols for Guanylurea Phosphate in Intumescent Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

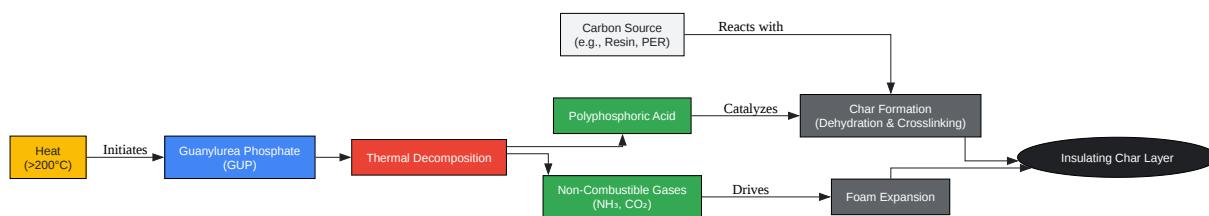
Compound Name: *Guanylurea phosphate*

Cat. No.: *B3028872*

[Get Quote](#)

Introduction

Guanylurea phosphate (GUP) is a nitrogen-phosphorus-containing compound utilized as an effective flame retardant in intumescent coatings. These coatings are passive fire protection systems that, when exposed to heat, swell to form a multicellular, insulating char layer. This char layer limits heat transfer to the underlying substrate, such as steel or wood, thereby delaying structural failure in the event of a fire. GUP functions as a key ingredient, acting as both an acid source and a blowing agent, contributing significantly to the formation of a protective and stable char. Its use has been explored in various formulations, including transparent varnishes for wood, to provide fire retardancy without compromising aesthetics.


Mechanism of Action

The fire-retardant action of **guanylurea phosphate** in an intumescent coating is a multi-step process initiated by heat. Upon reaching its decomposition temperature, GUP breaks down, releasing key components that drive the intumescent process.

- Decomposition: GUP is thermally stable up to approximately 200°C.^[1] Above this temperature, it decomposes to produce polyphosphoric acid, ammonia (NH₃), and carbon dioxide (CO₂).^[1]
- Acid Catalysis & Charring: The generated polyphosphoric acid acts as a catalyst, promoting the dehydration and crosslinking of the carbon source in the coating formulation (e.g., pentaerythritol, resins). This reaction forms a stable carbonaceous matrix, or char.^{[2][3][4]}

- Blowing/Foaming: Simultaneously, the release of non-combustible gases like ammonia and carbon dioxide acts as a blowing agent.[1][2] These gases cause the forming char to swell and expand, creating a thick, porous, and insulating foam layer.[3]
- Synergistic Effects: The performance of GUP can be enhanced through synergistic interactions with other flame retardants like pentaerythritol phosphate (PEPA) or boric acid, which can improve the quality and stability of the char.[5][6]

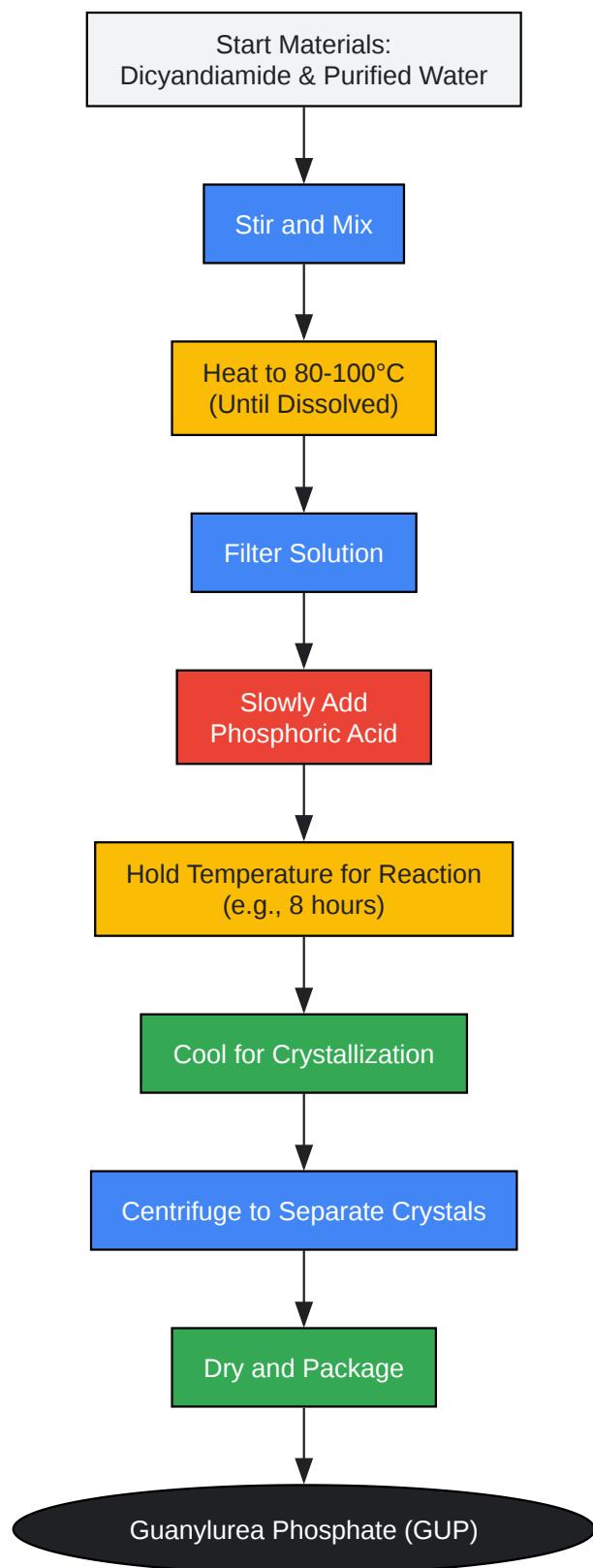
Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of action for GUP in intumescent coatings.

Application and Formulation

Guanylurea phosphate is typically incorporated into a binder matrix along with other key components to create a functional intumescent coating.


- Acid Source: GUP itself acts as a primary acid source. It can be used in conjunction with others like ammonium polyphosphate (APP).[3][7][8]
- Carbon Source (Char Former): Polyhydric alcohols such as pentaerythritol (PER) are common char formers that react with the acid source to create the carbonaceous char.[3][7]

- Blowing Agent: GUP contributes significantly to gas generation. Other blowing agents like melamine may also be included to optimize foam expansion.[3][7]
- Binder: The binder forms the coating film and holds the components together. Aqueous resins like melamine-urea-formaldehyde (MUF) are often used with GUP to create transparent or translucent coatings.[5] Other binders include acrylic emulsions and epoxy resins.[9]
- Synergists/Additives: Additives like boric acid can be used to enhance char stability.[6] Nanomaterials or fillers such as titanium dioxide (TiO_2) can improve the mechanical properties and fire resistance of the char layer.[8]

A notable application is the synthesis of transparent, intumescent fire-retardant varnishes for wood. By incorporating GUP into an aqueous melamine-urea-formaldehyde (MUF) resin, it is possible to create a coating that provides effective fire protection while preserving the natural appearance of the wood substrate.[5][10]

Synthesis of Guanylurea Phosphate

A common method for preparing **guanylurea phosphate** involves the reaction of dicyandiamide with phosphoric acid.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Guanylurea Phosphate**.

Quantitative Data

The performance of intumescent coatings containing GUP is evaluated using various fire-testing methods. The following tables summarize key performance metrics from cited studies.

Table 1: Thermal Decomposition Properties of **Guanylurea Phosphate**

Property	Value	Conditions	Source
Onset of Decomposition	~180-200°C	Thermogravimetric Analysis (TGA)	[1]
Main Decomposition Stage	150°C - 300°C	TGA (in MUF resin)	[5]

| Decomposition Products | Polyguanidine, NH₃, CO₂, Polyphosphoric Acid | Thermal Analysis | [1] |

Table 2: Fire Performance Data from Cone Calorimetry Cone calorimetry measures key fire behavior parameters like Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production.

Substrate / Coating	GUP Conc.	Peak HRR Reduction	THR Reduction	TSP Reduction	Source
Plywood / MUF Varnish	12%	-	73.5%	74.1%	[10]
Furfurylated Wood	N/A	41.8% (from 454.8 to 264.9 kW/m ²)	-	-	[2]

Experimental Protocols

Protocol 1: Evaluation of Fire Performance using Cone Calorimetry

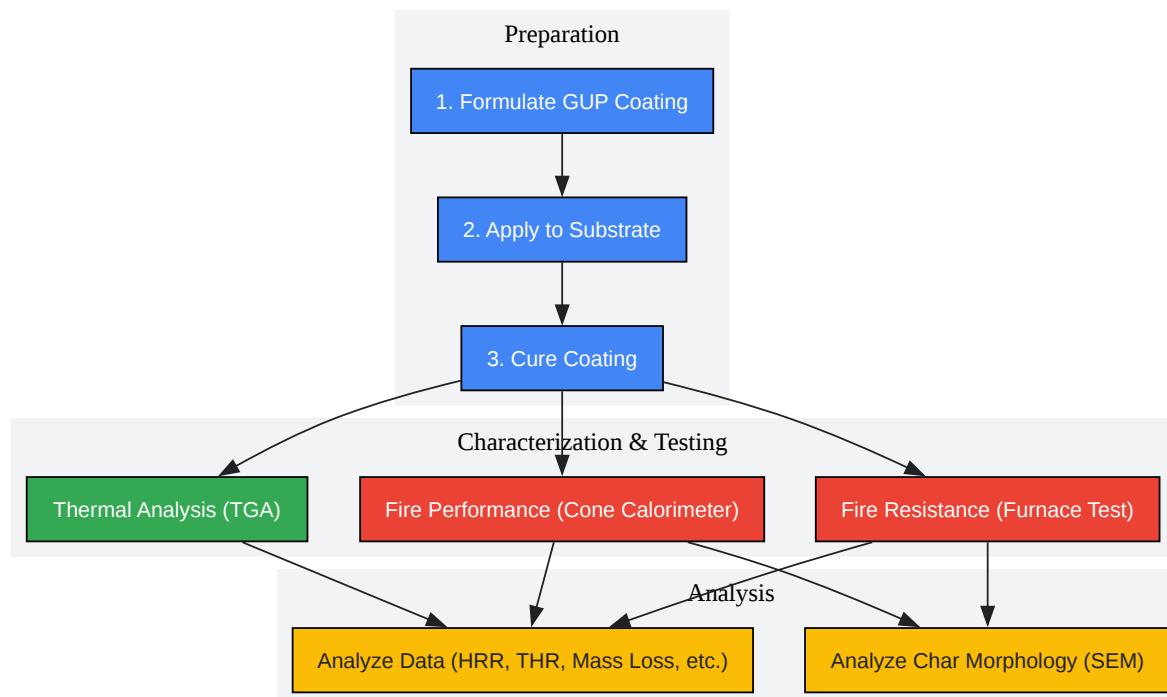
Objective: To measure the heat release rate, smoke production, and other combustion characteristics of a substrate coated with a GUP-based intumescent formulation.

Apparatus: Cone Calorimeter

Procedure:

- Sample Preparation: Prepare substrate samples (e.g., plywood, steel plates) of standard dimensions (e.g., 100mm x 100mm).
- Coating Application: Apply the GUP-containing intumescent coating to the substrate at a specified dry film thickness (DFT).
- Curing: Allow the coated samples to cure under controlled conditions (temperature and humidity) for a specified duration until fully dried.
- Testing:
 - Mount the conditioned sample horizontally in the cone calorimeter's sample holder.
 - Expose the sample to a constant external heat flux, typically between 35 kW/m² and 50 kW/m².[\[12\]](#)
 - Ignite the pyrolysis gases released from the sample using a spark igniter.
 - Continuously measure parameters such as heat release rate (HRR), mass loss, time to ignition (TTI), and smoke production rate (SPR) throughout the test.[\[5\]](#)
- Data Analysis: Analyze the collected data to determine key metrics like peak HRR (pHRR), total heat release (THR), and total smoke production (TSP). Compare the results of coated samples to uncoated control samples to quantify the fire-retardant efficiency.[\[5\]](#)[\[10\]](#)

Protocol 2: Thermal Stability Analysis using Thermogravimetry (TGA)


Objective: To determine the thermal stability and decomposition characteristics of the GUP flame retardant and the formulated coating.

Apparatus: Thermogravimetric Analyzer

Procedure:

- Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the GUP powder or the cured coating film into a TGA crucible.
- Testing:
 - Place the crucible in the TGA furnace.
 - Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]
- Data Analysis:
 - Record the sample weight as a function of temperature.
 - Plot the TGA (weight % vs. temperature) and derivative thermogravimetric (DTG) curves.
 - From the curves, determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from DTG peaks), and the final char residue at the end of the experiment.[1][5]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating GUP-based intumescent coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guanylurea phosphate | 36897-89-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Intumescent Coatings for Fire Protection of Building Structures and Materials | springerprofessional.de [springerprofessional.de]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN107721883A - Preparation method of guanylurea phosphate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Guanylurea Phosphate in Intumescent Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028872#guanylurea-phosphate-in-the-formulation-of-intumescent-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com